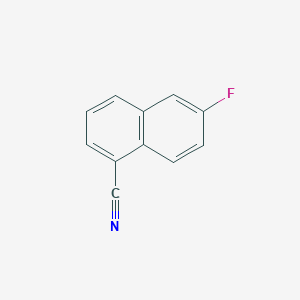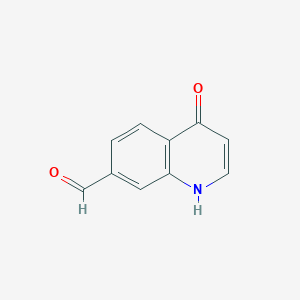
(1-(2-Amino-2-oxoethyl)-1H-pyrazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-Amino-2-oxoethyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative with a pyrazole ring Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available pyrazole derivatives.
Boronic Acid Formation: The pyrazole derivative is reacted with a boronic acid precursor under conditions that facilitate the formation of the boronic acid group. This often involves the use of a palladium catalyst and a base in an inert atmosphere.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods: While specific industrial methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include continuous flow reactions and automated purification systems.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially altering the boronic acid group.
Substitution: Various substituted pyrazole derivatives, depending on the reactants used.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Key intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes that interact with boronic acids.
Bioconjugation: Used in the development of bioconjugates for imaging and therapeutic purposes.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Diagnostics: Utilized in the development of diagnostic tools.
Industry:
Materials Science: Used in the synthesis of advanced materials with specific properties.
Chemical Sensors: Incorporated into sensors for detecting various analytes.
作用機序
The mechanism of action of (1-(2-Amino-2-oxoethyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and bioconjugation. The pyrazole ring may also contribute to binding interactions with biological targets.
類似化合物との比較
Phenylboronic Acid: Another boronic acid derivative, commonly used in organic synthesis.
(1H-Pyrazol-4-yl)boronic Acid: Lacks the amino-oxoethyl group, making it less versatile in certain applications.
Uniqueness:
Functional Groups: The presence of both the amino-oxoethyl group and the boronic acid group provides unique reactivity and binding properties.
Applications: Its combination of functional groups makes it particularly useful in medicinal chemistry and materials science, where multifunctional compounds are often required.
特性
分子式 |
C5H8BN3O3 |
|---|---|
分子量 |
168.95 g/mol |
IUPAC名 |
[1-(2-amino-2-oxoethyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C5H8BN3O3/c7-5(10)3-9-2-4(1-8-9)6(11)12/h1-2,11-12H,3H2,(H2,7,10) |
InChIキー |
SQXHCAGQPLMTSM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN(N=C1)CC(=O)N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


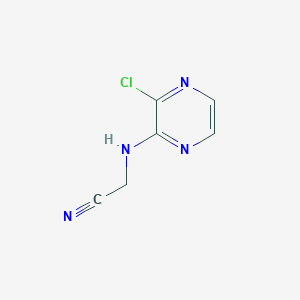
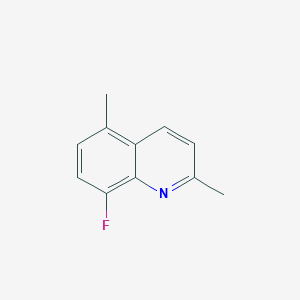

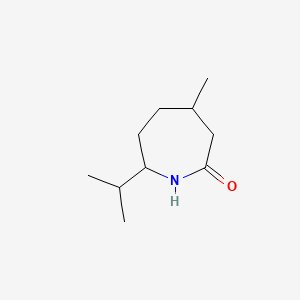
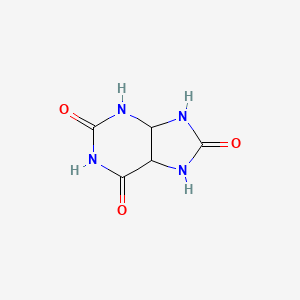
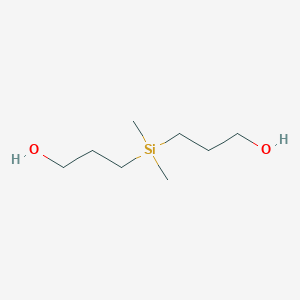
![(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11914709.png)
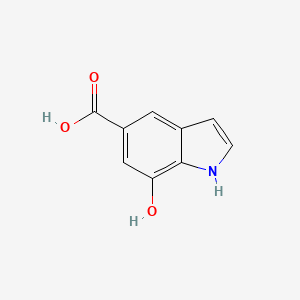
![(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol](/img/structure/B11914730.png)

